Copper chlorophyllin A Copper chlorophyllin A
Brand Name: Vulcanchem
CAS No.: 65963-40-8
VCID: VC20815450
InChI: InChI=1S/C34H36N4O6.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21,37,43-44H,1,8-11H2,2-6H3,(H,39,40)(H,41,42);/q;+2/p-2/t17-,21-;/m0./s1
SMILES: CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2]
Molecular Formula: C34H34CuN4O6
Molecular Weight: 658.2 g/mol

Copper chlorophyllin A

CAS No.: 65963-40-8

Cat. No.: VC20815450

Molecular Formula: C34H34CuN4O6

Molecular Weight: 658.2 g/mol

* For research use only. Not for human or veterinary use.

Copper chlorophyllin A - 65963-40-8

Specification

CAS No. 65963-40-8
Molecular Formula C34H34CuN4O6
Molecular Weight 658.2 g/mol
IUPAC Name copper;[(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-18,24-dihydro-17H-porphyrin-2-ylidene]methanediolate
Standard InChI InChI=1S/C34H36N4O6.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21,37,43-44H,1,8-11H2,2-6H3,(H,39,40)(H,41,42);/q;+2/p-2/t17-,21-;/m0./s1
Standard InChI Key WPBQCXCSXYDWNY-PVMVIUQGSA-L
Isomeric SMILES CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2]
SMILES CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2]
Canonical SMILES CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2]

Introduction

Chemical Identity and Structure

Copper chlorophyllin A is a semi-synthetic derivative of chlorophyll where the central magnesium ion has been replaced with copper. This modification significantly alters the compound's properties, particularly enhancing its water solubility and stability compared to natural chlorophyll. The compound is typically found as sodium copper chlorophyllin (SCC), a mixture of water-soluble sodium copper salts derived from chlorophyll .

The molecular formula of copper chlorophyllin A is C34H31CuN4Na3O6, with a molecular weight of 724.15 g/mol . The compound features a complex porphyrin ring structure with copper as the central metal ion. This structural configuration contributes to its distinctive properties and biological activities.

Key Identifiers and Nomenclature

The identification of copper chlorophyllin A in scientific literature and commercial contexts involves several standardized designations:

ParameterIdentifier
CAS Number11006-34-1
Molecular FormulaC34H31CuN4Na3O6
Molecular Weight724.15 g/mol
Other NamesSodium copper chlorophyll, Chlorophyllin copper sodium, CI 75810
Related CAS Numbers11006-92-1, 37348-48-4, 48240-36-4 (deprecated)
European Community NumberCopper chlorophyll a: 239-830-5

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Physical and Chemical Properties

Copper chlorophyllin A possesses distinct physical and chemical characteristics that influence its applications and handling requirements. These properties are largely determined by its copper-containing porphyrin structure and the presence of sodium ions.

Physical Properties

The compound exists as a dark green powder at room temperature. Its most notable property is its high water solubility, which distinguishes it from natural chlorophyll and expands its potential applications .

PropertyValue
Physical StateDark green powder
Solubility in Water≥ 66.66 mg/mL (92.05 mM)
Storage Recommendation-20°C
StabilityMore stable than natural chlorophyll

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Chemical Structure and Reactivity

The chemical structure of copper chlorophyllin A features a tetrapyrrole ring system with copper as the central metal ion. This structure enables various chemical interactions, including its ability to form non-covalent complexes with certain compounds, which contributes to its biological activities .

The copper ion replacement significantly enhances the stability of the molecule compared to the magnesium-containing chlorophyll, particularly in acidic environments. This stability is crucial for its applications in food products and pharmaceutical formulations where pH variations may occur .

Production and Synthesis

Copper chlorophyllin A is produced through a semi-synthetic process that involves the extraction of natural chlorophyll from plant sources, followed by a series of chemical modifications.

Synthesis Process

The production typically involves:

  • Extraction of chlorophyll from plant materials

  • Removal of the central magnesium ion (demetallation)

  • Replacement with copper (metallation)

  • Addition of sodium salts to enhance water solubility

This process yields a mixture of copper chlorophyllin derivatives rather than a single pure compound, which is characteristic of commercial sodium copper chlorophyllin preparations .

Biological Activities and Applications

Copper chlorophyllin A exhibits diverse biological activities that have been extensively studied, revealing potential applications in various fields ranging from food technology to medicine.

Food Industry Applications

In the food industry, copper chlorophyllin A serves primarily as a colorant. Its designation as food additive E141 in many countries reflects its approved status for human consumption. The compound imparts a stable green color to various food products and is particularly valued for its resistance to degradation during food processing .

Pharmaceutical and Therapeutic Applications

The pharmaceutical applications of copper chlorophyllin A extend to various therapeutic areas:

ApplicationDescription
Wound TreatmentUsed in pharmaceutical products for treatment and odor control of wounds, injuries, and other skin conditions
Dietary SupplementMarketed as a nutritional supplement with potential health benefits
Internal DeodorizerUsed for management of trimethylaminuria and other conditions causing body odor
Potential Cancer PreventionBeing investigated for chemopreventive properties

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Catalytic Applications in Green Chemistry

Recent research has identified copper chlorophyllin A as a promising sustainable catalyst. Sodium copper chlorophyllin (SCC) has been showcased as an environmentally friendly, bioinspired catalyst for the aerobic oxidative synthesis of nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines .

This catalytic application has several advantageous features:

  • Functions in green solvents like water

  • Uses molecular oxygen as an environmentally friendly oxidant

  • Demonstrates excellent recyclability (up to three cycles for certain reactions)

  • Operates without requiring additional chemical additives

These properties position copper chlorophyllin A as a valuable tool in sustainable chemistry, aligning with growing interest in green catalytic processes .

Digestive Stability and Bioavailability

Understanding the behavior of copper chlorophyllin A during digestion and its bioavailability is crucial for evaluating its potential health effects when consumed.

Stability During Digestion

Research on the digestive stability of sodium copper chlorophyllin has yielded interesting insights:

  • Cu(II)chlorin e4, the major chlorin component of SCC, demonstrates relative stability during simulated gastric and intestinal digestion

  • In contrast, Cu(II)chlorin e6 shows significant degradation (>90%) during digestion

  • The food matrix can significantly influence stability; incorporation into applesauce, for example, increases the recovery of Cu(II)chlorin e6 after digestion

  • This suggests that food components may protect labile SCC components during the digestive process

Cellular Uptake and Transport

Studies using Caco-2 human intestinal cell lines have provided evidence regarding the cellular processing of copper chlorophyllin A:

  • Cellular accumulation shows linear kinetics across a range of concentrations (0.5 to 60 ppm)

  • Temperature-dependent uptake mechanisms are evident (significantly higher at 37°C compared to 4°C)

  • Bidirectional transport occurs across intestinal cell monolayers, with greater apical efflux compared to basolateral efflux

  • These findings suggest that certain components of copper chlorophyllin A or their metabolites are likely absorbed from the human intestine

Antimutagenic and Antioxidant Properties

One of the most extensively studied aspects of copper chlorophyllin A is its potential antimutagenic and antioxidant activities. The compound has demonstrated the ability to form non-covalent complexes with various mutagenic and carcinogenic compounds, potentially inhibiting their absorption or bioactivation .

The antioxidant properties of copper chlorophyllin A may contribute to its potential health benefits, although the precise mechanisms remain an area of active research. These properties are believed to involve both direct radical scavenging activity and indirect effects through modulation of cellular antioxidant systems .

Research Challenges and Future Directions

Despite extensive research, several aspects of copper chlorophyllin A remain incompletely understood:

  • The precise composition of commercial preparations, which typically contain mixtures of chlorophyllin derivatives

  • The detailed mechanisms underlying its biological activities

  • The long-term safety and efficacy of its use in various applications

  • Optimization of its catalytic properties for green chemistry applications

Future research directions may focus on:

  • Improved characterization and standardization of copper chlorophyllin preparations

  • Expanded investigation of its potential therapeutic applications

  • Development of enhanced formulations for specific applications

  • Exploration of its role in sustainable chemistry as a bioinspired catalyst

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